1-(4'-Iodobiphenyl-4-yl)ethanone
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Overview
Description
1-(4’-Iodobiphenyl-4-yl)ethanone is an organic compound with the molecular formula C14H11IO It is a derivative of acetophenone where an iodine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Iodobiphenyl-4-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-biphenylacetophenone. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the para position of the phenyl ring .
Industrial Production Methods: Industrial production of 1-(4’-Iodobiphenyl-4-yl)ethanone often involves large-scale iodination reactions. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Iodobiphenyl-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It serves as a substrate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
1-(4’-Iodobiphenyl-4-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4’-Iodobiphenyl-4-yl)ethanone primarily involves its reactivity as an electrophile. The iodine atom, being electron-withdrawing, activates the carbonyl group towards nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
4-Iodoacetophenone: Similar structure but lacks the biphenyl moiety.
4-Bromoacetophenone: Bromine instead of iodine, leading to different reactivity.
4’-Phenylacetophenone: Lacks the halogen substituent, affecting its chemical behavior.
Uniqueness: 1-(4’-Iodobiphenyl-4-yl)ethanone is unique due to the presence of both the iodine atom and the biphenyl structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H11IO |
---|---|
Molecular Weight |
322.14 g/mol |
IUPAC Name |
1-[4-(4-iodophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11IO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 |
InChI Key |
SKICUSNBUUBBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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